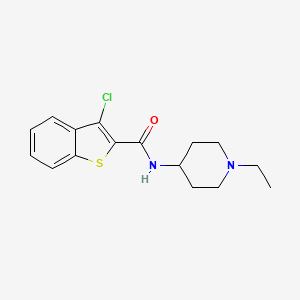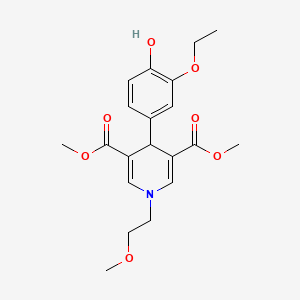![molecular formula C20H22N2O3 B4627156 N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide
Übersicht
Beschreibung
N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide is a compound of interest in the pharmaceutical and chemical research sectors due to its potential biological activities and chemical properties. This compound belongs to a broader class of compounds that have been synthesized and characterized for various applications, including their biological activities against certain diseases.
Synthesis Analysis
The synthesis of N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide and related derivatives often starts from commercially available precursors. For example, compounds have been synthesized from 3,4-Difluoronirobenzene, indicating a multi-step synthesis process that yields high purity and high yield products without significant side reactions. The chemical structures of these compounds are typically confirmed using spectroscopic methods such as 1H NMR and mass spectrometry (Loganathan Velupillai, M. Shingare, & D.V.Mane, 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through crystallography and spectroscopy. For instance, compounds with a morpholino group attached to a phenyl ring have been synthesized and their crystal structures have been elucidated, revealing specific bonding patterns and spatial arrangements (X. Ji et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide and its derivatives have been studied for their antimicrobial properties. For example, a series of compounds including 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide showed high antibacterial activity against Streptococcus epidermidis, compared with standard antibiotics like Ciprofloxacin (Idhayadhulla et al., 2014). Another study synthesized derivatives of the compound, demonstrating good antibacterial and antifungal activities, suggesting potential use in treating infections (Velupillai et al., 2015).
Antifungal and Antitumor Activity
N-Benzoyl-N'-dialkylthiourea derivatives, including morpholinothiocarbonyl benzamide, and their complexes have shown promising antifungal activities against pathogens causing plant diseases (Weiqun et al., 2005). In cancer research, compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have demonstrated inhibitory effects against cancer cell lines, highlighting their potential in antitumor therapies (Ji et al., 2018).
Chemical Properties and Applications
The compound's derivatives have been explored for various chemical properties and applications. For instance, oxyalkyl derivatives of triflamide have been synthesized, showing the formation of supramolecular structures through hydrogen bonding (Chipanina et al., 2020). Also, aromatic sulfonamide inhibitors, including morpholino derivatives, have been tested as inhibitors for carbonic anhydrase isoenzymes, suggesting a role in medicinal chemistry (Supuran et al., 2013).
Biomedical Applications
In the field of biomedical applications, rhenium(I) tricarbonyl complexes with morpholine have been investigated for their properties valuable in imaging, cancer treatment, and bactericidal uses (Murphy et al., 2020). Additionally, the synthesis of biodegradable polyesteramides with pendant functional groups, including morpholine derivatives, suggests applications in material science and possibly drug delivery systems (Veld et al., 1992).
Eigenschaften
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(11-10-16-6-2-1-3-7-16)21-18-9-5-4-8-17(18)20(24)22-12-14-25-15-13-22/h1-9H,10-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODSEMWKZXCFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797796 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4627079.png)
![2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627090.png)
![5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4627098.png)

![ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4627107.png)
![methyl 3-chloro-6-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4627112.png)
![ethyl 4-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B4627126.png)


![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
![2-[1-(3-chlorobenzyl)-3-piperidinyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627166.png)

![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)